An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzaldehyde
CAS Number: 83279-39-4
This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, this document details the compound's physicochemical properties, synthesis, and applications, with a focus on its role in the creation of novel chemical entities.
Core Compound Properties
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a halogenated aromatic aldehyde. The presence of both a chloro and a trifluoromethoxy group on the benzaldehyde ring imparts unique electronic properties and metabolic stability to molecules synthesized from it. These characteristics make it a valuable building block in medicinal chemistry and materials science.
Physicochemical Data
The quantitative properties of 3-Chloro-4-(trifluoromethoxy)benzaldehyde are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 83279-39-4 | [1] |
| Molecular Formula | C₈H₄ClF₃O₂ | [2] |
| Molecular Weight | 224.56 g/mol | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 50-55 °C | [3] |
| Boiling Point | 140-145 °C | [3] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | [3] |
The Role of the Trifluoromethoxy Group in Drug Discovery
The trifluoromethoxy (-OCF₃) group is of significant interest in drug design due to its unique combination of properties. It is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, potentially improving its absorption and distribution within the body. Furthermore, the carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life for drug candidates, a crucial factor in developing effective therapeutics. The electron-withdrawing nature of the -OCF₃ group can also influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target.
Synthesis and Experimental Protocols
3-Chloro-4-(trifluoromethoxy)benzaldehyde is primarily used as a reactive intermediate in multi-step organic syntheses. A plausible synthetic route involves the trifluoromethoxylation of a suitable phenolic precursor, followed by formylation of the aromatic ring.
Illustrative Synthetic Pathway
A general synthesis could start from 3-chloro-4-hydroxybenzaldehyde. The phenolic hydroxyl group can be converted to a trifluoromethoxy group, although this is a challenging transformation.
Caption: Plausible synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde.
General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
As a key building block, 3-Chloro-4-(trifluoromethoxy)benzaldehyde can be utilized in cross-coupling reactions to form more complex molecules. The following is a general protocol for a Suzuki-Miyaura coupling, a common carbon-carbon bond-forming reaction in pharmaceutical synthesis.
Materials:
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3-Chloro-4-(trifluoromethoxy)benzaldehyde
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene)
Procedure:
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Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 3-Chloro-4-(trifluoromethoxy)benzaldehyde (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
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Solvent Addition: Add the anhydrous solvent via syringe.
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Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress using a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Applications in Synthesis
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a valuable intermediate for the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors. The aldehyde functional group is highly versatile and can undergo a wide range of chemical transformations, including:
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Reductive amination: to form substituted benzylamines.
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Wittig reaction: to produce alkenes.
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Aldol condensation: to form α,β-unsaturated ketones.
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Oxidation: to yield the corresponding carboxylic acid.
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Reduction: to form the benzyl alcohol.
Safety and Handling
As with any chemical reagent, 3-Chloro-4-(trifluoromethoxy)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for understanding the properties and applications of 3-Chloro-4-(trifluoromethoxy)benzaldehyde. Its unique structural features make it a compound of interest for the synthesis of next-generation pharmaceuticals and agrochemicals.
